N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
CAS No.: 923686-86-6
Cat. No.: VC6032468
Molecular Formula: C22H16N2O4
Molecular Weight: 372.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923686-86-6 |
|---|---|
| Molecular Formula | C22H16N2O4 |
| Molecular Weight | 372.38 |
| IUPAC Name | N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) |
| Standard InChI Key | KAKIPYCUBVEIIF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide, reflects its intricate architecture (Figure 1). It features:
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A 4H-chromen-4-one core (chromone), a bicyclic system with a benzopyran skeleton.
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A 4-methoxyphenyl substituent at position 2 of the chromone ring.
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A pyridine-3-carboxamide group at position 6, linked via an amide bond.
Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds )
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇N₂O₄ |
| Molecular Weight | 385.39 g/mol |
| logP (Octanol-Water) | ~2.1 (Predicted) |
| Hydrogen Bond Donors | 2 (Amide NH, Chromone carbonyl) |
| Hydrogen Bond Acceptors | 5 (Amide O, Pyridine N, Methoxy O) |
| Topological Polar Surface Area | 89.5 Ų |
The presence of electron-donating methoxy groups and hydrogen-bonding motifs suggests moderate solubility in polar aprotic solvents (e.g., DMSO) and potential bioavailability challenges .
Synthesis and Characterization
Synthetic Pathways
The synthesis of chromone-carboxamide hybrids typically involves multi-step reactions:
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Chromone Core Formation: Condensation of substituted phenols with β-ketoesters or malononitrile derivatives under acidic or basic conditions . For example, [(6-methyl-4-oxo-4H-chromen-3-yl)methylene]malononitrile serves as a precursor in analogous syntheses .
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Introduction of the 4-Methoxyphenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling at position 2 of the chromone .
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Carboxamide Functionalization: Reaction of 6-aminochromone intermediates with pyridine-3-carbonyl chloride or activation via carbodiimide-mediated coupling .
Key Reaction (Hypothetical Pathway):
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Chromone Formation:
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Methoxyphenyl Substitution:
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Carboxamide Coupling:
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (chromone carbonyl), ν(N-H) at ~3300 cm⁻¹ (amide), and ν(C-O-C) at ~1250 cm⁻¹ (methoxy) .
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¹H NMR: Distinct signals for methoxy protons (~3.8 ppm), chromone H-5 (singlet at ~6.3 ppm), and amide NH (~10.2 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 385.39 (C₂₂H₁₇N₂O₄⁺) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
N-(4-aryl-thiazolyl)pyridine carboxamides inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ synthesis, with IC₅₀ values <10 µM in murine models . The methoxyphenyl group in the target compound could further modulate COX-2 selectivity via hydrophobic interactions.
Anticancer Prospects
Chromones interfere with kinase signaling (e.g., EGFR, VEGFR) and induce apoptosis in cancer cells . Molecular docking studies suggest that the pyridine-3-carboxamide moiety may bind to ATP pockets in kinases, akin to gefitinib .
Pharmacokinetic and Toxicity Considerations
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Absorption/Distribution: Moderate logP (~2.1) implies reasonable membrane permeability but potential P-glycoprotein efflux .
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Metabolism: Likely hepatic oxidation via CYP3A4, with O-demethylation of the methoxy group .
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Toxicity: Chromone analogs generally show low acute toxicity (LD₅₀ >500 mg/kg in rodents), but long-term studies are lacking .
Applications and Future Directions
Therapeutic Applications
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Antimicrobial Agents: Combating multidrug-resistant pathogens.
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Anti-Inflammatory Drugs: Targeting chronic inflammatory diseases (e.g., rheumatoid arthritis).
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Oncology: Adjuvant therapy in EGFR-driven cancers.
Research Priorities
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